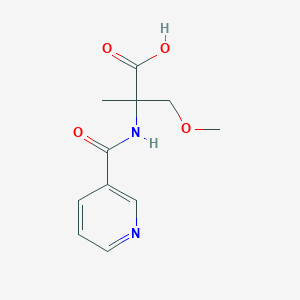![molecular formula C22H23FN2O4 B6663485 2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663485.png)
2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials One common approach is the construction of the indole ring through a Fischer indole synthesis, followed by functionalization to introduce the 4-fluorophenyl group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agent used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly for its anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the propanoylamino linkage and methoxy group contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
4-Fluoroindole: A simpler indole derivative with a fluorine atom at the 4-position.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core structure.
Uniqueness
2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the methoxy and methyl groups contribute to its stability and bioavailability, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-[3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanoylamino]-3-methoxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-22(13-29-2,21(27)28)25-19(26)12-11-17-16-5-3-4-6-18(16)24-20(17)14-7-9-15(23)10-8-14/h3-10,24H,11-13H2,1-2H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOYKNUNKJXOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(=O)O)NC(=O)CCC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B6663405.png)
![3-[[2-[4-(Trifluoromethoxy)phenyl]acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B6663415.png)
![2-[[1-(4-Chlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663419.png)
![3-Methoxy-2-[[2-(4-methoxyphenyl)-1,3-thiazole-4-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6663426.png)
![2-[[1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663430.png)
![3-Methoxy-2-methyl-2-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6663436.png)
![2-[[3-(Benzenesulfonylmethyl)benzoyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663442.png)
![3-Methoxy-2-methyl-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6663444.png)
![2-[[1-(2,4-Dichlorophenyl)pyrazole-4-carbonyl]amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663446.png)
![3-Methoxy-2-methyl-2-[[2-(4-phenylmethoxyphenoxy)acetyl]amino]propanoic acid](/img/structure/B6663449.png)
![2-[(3-Fluoro-5-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663453.png)

![2-[(4-Bromo-2-methylbenzoyl)amino]-3-methoxy-2-methylpropanoic acid](/img/structure/B6663472.png)
![2-[2-Chloro-4-(2-methylsulfonylpropanoylamino)phenoxy]acetic acid](/img/structure/B6663490.png)
